molecular formula C10H18ClN B14614128 1-Chloro-2-cyclopentylpiperidine CAS No. 58040-50-9

1-Chloro-2-cyclopentylpiperidine

Katalognummer: B14614128
CAS-Nummer: 58040-50-9
Molekulargewicht: 187.71 g/mol
InChI-Schlüssel: KAMRJXUWKFJLCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-cyclopentylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a chlorine atom attached to the second carbon of the piperidine ring and a cyclopentyl group attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopentylpiperidine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 1-chloro-2-piperidone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the chlorination of 2-cyclopentylpiperidine using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-cyclopentylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-cyclopentylpiperidine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2-cyclopentylpiperidine.

    Oxidation Reactions: N-oxides and other oxidized forms.

    Reduction Reactions: 2-cyclopentylpiperidine and its derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-cyclopentylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-cyclopentylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its binding affinity and reactivity.

Vergleich Mit ähnlichen Verbindungen

    2-Chloropiperidine: Similar in structure but lacks the cyclopentyl group.

    1-Chloro-2-methylpiperidine: Contains a methyl group instead of a cyclopentyl group.

    2-Cyclopentylpiperidine: Lacks the chlorine atom.

Uniqueness: 1-Chloro-2-cyclopentylpiperidine is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

58040-50-9

Molekularformel

C10H18ClN

Molekulargewicht

187.71 g/mol

IUPAC-Name

1-chloro-2-cyclopentylpiperidine

InChI

InChI=1S/C10H18ClN/c11-12-8-4-3-7-10(12)9-5-1-2-6-9/h9-10H,1-8H2

InChI-Schlüssel

KAMRJXUWKFJLCC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2CCCCN2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.